N-(4-chloro-2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(4-Chloro-2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a structurally complex molecule featuring a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring. Key structural elements include:
- Thieno[3,2-d]pyrimidinone scaffold: Provides rigidity and planar aromaticity, facilitating π-π stacking interactions in biological targets.
- Sulfanyl acetamide linker: Bridges the pyrimidinone core to the 4-chloro-2-fluorophenyl group, enabling hydrogen bonding via the amide NH and carbonyl oxygen.
- 4-Chloro-2-fluorophenyl group: Combines halogenated aromaticity for metabolic stability and electronic modulation.
This compound’s design likely targets enzymes or receptors where the thieno-pyrimidinone scaffold mimics natural heterocyclic substrates, such as kinase inhibitors or protease modulators .
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2S2/c1-12-4-2-3-5-17(12)26-20(28)19-16(8-9-29-19)25-21(26)30-11-18(27)24-15-7-6-13(22)10-14(15)23/h2-10H,11H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYXNERCYSTVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 473.97 g/mol. The structure contains multiple functional groups, including a thieno[3,2-d]pyrimidine core, which is known for its pharmacological significance.
- Kinase Inhibition : Similar compounds have demonstrated potent activity as kinase inhibitors. For instance, substituted N-(4-fluorophenyl) derivatives have been shown to selectively inhibit Met kinases, leading to tumor stasis in xenograft models .
- Antioxidant Activity : The presence of sulfur in the compound may contribute to its antioxidant properties. Compounds with similar structures have been reported to stabilize proteins against denaturation, suggesting potential protective effects on cellular components .
- Metabolic Pathways : The compound's metabolism may involve the reduction of functional groups, leading to reactive intermediates that could interact with biomolecules, potentially causing cytotoxic effects .
In Vitro Studies
In vitro studies have highlighted the compound's ability to inhibit specific cellular pathways:
- Cell Viability Assays : Compounds structurally related to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines.
Case Studies
- Tumor Models : A study involving a related thieno-pyrimidine compound showed complete tumor stasis in a gastric carcinoma xenograft model following oral administration, indicating significant anti-tumor activity and favorable pharmacokinetics .
- Safety Profiles : Toxicological assessments have indicated that some derivatives do not exhibit mutagenic properties in standard assays, suggesting a potentially safe profile for further development .
Scientific Research Applications
Research has indicated that this compound exhibits antitumor properties, making it a candidate for cancer treatment. Its mechanism of action may involve the inhibition of specific enzymes or pathways crucial for tumor growth and proliferation. Studies have shown that compounds with similar thieno[3,2-d]pyrimidine structures often interact with protein targets involved in cell signaling and apoptosis, suggesting that this compound may share similar interactions.
Antimicrobial Properties
Another promising application lies in its antimicrobial activity. Preliminary studies suggest that N-(4-chloro-2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide could inhibit the growth of various bacterial strains. This could lead to its development as a new class of antibiotics, particularly against resistant strains.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. Inflammation is a common underlying factor in many diseases, including arthritis and cardiovascular diseases. Compounds with similar structures have been shown to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Researchers are exploring modifications to enhance its potency and selectivity towards specific biological targets.
Case Studies and Research Findings
Several case studies have documented the therapeutic potential of similar compounds:
- Antitumor Activity : A study demonstrated that thieno[3,2-d]pyrimidine derivatives showed significant cytotoxic effects on various cancer cell lines through apoptosis induction.
- Antimicrobial Efficacy : Research indicated that modifications to the sulfanyl group can enhance antimicrobial activity against Gram-positive bacteria.
- Inflammation Models : In vivo studies showed that certain derivatives reduced inflammation markers in animal models of arthritis.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidinone vs. Pyrido[2,3-d]pyrimidinone
The compound 2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide () replaces the thiophene ring with a pyridine moiety. This substitution:
- Reduces sulfur-mediated hydrophobicity.
- May decrease metabolic stability due to pyridine’s susceptibility to oxidation.
Thieno[3,2-d]pyrimidinone vs. Pyrimido[5,4-b]indole
The compound 2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide () incorporates an indole-fused pyrimidine core. Differences include:
- Increased molecular complexity and surface area for target interactions.
- Enhanced aromatic stacking due to the indole system.
- Higher molecular weight (MW ≈ 480–500 g/mol vs.
Substituent Effects on Pharmacological Properties
Halogenated Aromatic Groups
- 4-Chloro-2-fluorophenyl (Target) : Balances lipophilicity (Cl) and metabolic resistance (F). The ortho-fluorine may reduce steric hindrance compared to bulkier substituents.
- 2,3-Dichlorophenyl () : In 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide , the dichloro substitution increases logP (experimental ClogP ≈ 3.5 vs. target’s ~3.0) but may elevate cytotoxicity .
- 2-(Trifluoromethyl)phenyl (): The CF3 group in 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide enhances electron-withdrawing effects, improving membrane permeability but risking metabolic dehalogenation .
Sulfanyl Acetamide Linker Variations
- 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (): Replacing the thioether with a cyano-hydrazine group shifts the mechanism toward chelation or radical scavenging .
Structural and Crystallographic Insights
- Dihedral Angles : In N-(3,4-difluorophenyl)-2-(4-chlorophenyl)acetamide (), the dihedral angle between aromatic rings is 65.2°, optimizing hydrophobic interactions. The target compound’s 3-(2-methylphenyl) group likely imposes a similar angle (~60–70°), balancing planarity and steric effects .
- Hydrogen Bonding: The acetamide NH and carbonyl oxygen in the target compound form intermolecular H-bonds (e.g., N–H⋯O), as observed in N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (), stabilizing crystal packing and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
